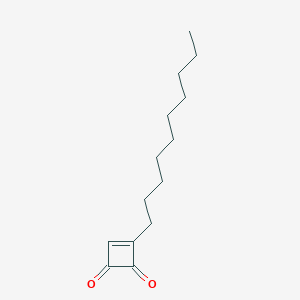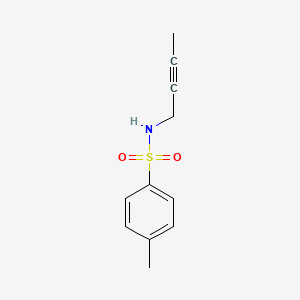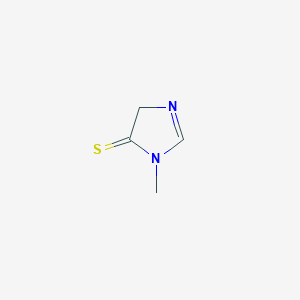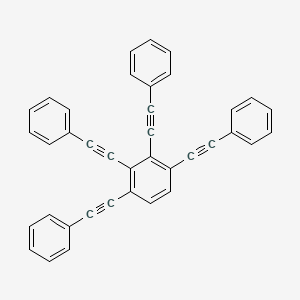![molecular formula C11H15FN2 B12574212 (2S)-2-[(4-fluorophenyl)methyl]piperazine CAS No. 612502-38-2](/img/structure/B12574212.png)
(2S)-2-[(4-fluorophenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(4-fluorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-fluorophenyl)methyl]piperazine typically involves the reaction of (S)-piperazine with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines depending on the specific reagents and conditions used.
Scientific Research Applications
(2S)-2-[(4-fluorophenyl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-[(4-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity towards these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(4-chlorophenyl)methyl]piperazine
- (2S)-2-[(4-bromophenyl)methyl]piperazine
- (2S)-2-[(4-methylphenyl)methyl]piperazine
Uniqueness
(2S)-2-[(4-fluorophenyl)methyl]piperazine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable scaffold in drug discovery and development.
Properties
CAS No. |
612502-38-2 |
|---|---|
Molecular Formula |
C11H15FN2 |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
(2S)-2-[(4-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15FN2/c12-10-3-1-9(2-4-10)7-11-8-13-5-6-14-11/h1-4,11,13-14H,5-8H2/t11-/m0/s1 |
InChI Key |
JNIJHLZPIBHAFG-NSHDSACASA-N |
Isomeric SMILES |
C1CN[C@H](CN1)CC2=CC=C(C=C2)F |
Canonical SMILES |
C1CNC(CN1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-](/img/structure/B12574130.png)
![Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-](/img/structure/B12574134.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12574141.png)


![3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574158.png)
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide](/img/structure/B12574160.png)


![4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12574182.png)
![1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro-](/img/structure/B12574187.png)


![Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]-](/img/structure/B12574217.png)
